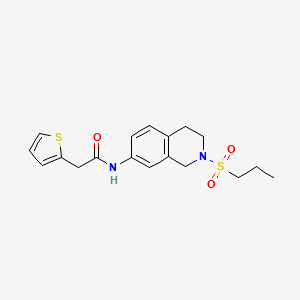
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biological research, and industrial applications. This molecule is distinguished by its unique structural components, including a tetrahydroisoquinoline ring system, a thiophene ring, and a propylsulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may begin with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group. The final step involves the acylation of the amine with a thiophene-containing acetic acid derivative under suitable reaction conditions, such as the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Large-scale production can involve continuous flow synthesis to streamline the reaction process, improving yield and purity. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions typically affecting the sulfur-containing groups, transforming sulfonyl groups to sulfone derivatives.
Reduction: Reduction may target the carbonyl functionalities within the molecule, depending on the reducing agent.
Substitution: Electrophilic aromatic substitution can occur at the thiophene ring, introducing various substituents to enhance or modify the compound's properties.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution conditions may involve Lewis acids like aluminum chloride (AlCl3) in an aromatic substitution.
Major Products Formed: Depending on the reaction conditions, products may vary, including sulfone derivatives, reduced forms of the tetrahydroisoquinoline core, or substituted thiophene rings with varied electronic properties.
科学的研究の応用
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide finds extensive applications in:
Chemistry: Useful as a building block in synthesizing more complex organic molecules.
Medicine: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: Employed in the synthesis of advanced materials with specific electronic properties.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets. For instance, its structure may allow it to bind to particular protein receptors, modulating their activity. Pathways affected could include those involved in cell signaling, potentially influencing biological processes like inflammation or cell proliferation.
類似化合物との比較
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of structural features. Similar compounds might include:
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(furan-2-yl)acetamide: Differing by the replacement of the thiophene ring with a furan ring.
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide: A methylsulfonyl group instead of propylsulfonyl.
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(phenyl)acetamide: Featuring a phenyl ring instead of a thiophene ring.
Each of these compounds has distinct physicochemical properties and potentially different biological activities, making them unique and worth separate investigation.
There you have it: a look into the complex yet fascinating world of this compound. Anything specific you'd like to dive deeper into?
特性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-10-25(22,23)20-8-7-14-5-6-16(11-15(14)13-20)19-18(21)12-17-4-3-9-24-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXTCWJPLIBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2960969.png)
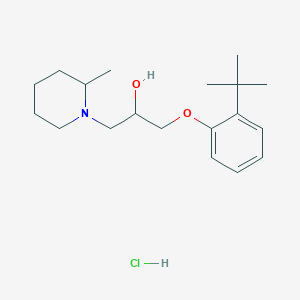
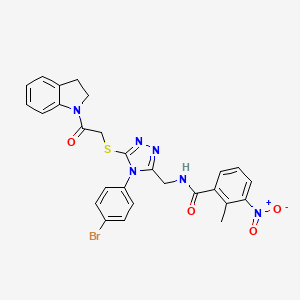
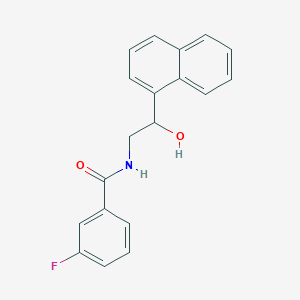
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)
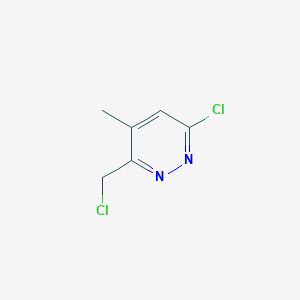
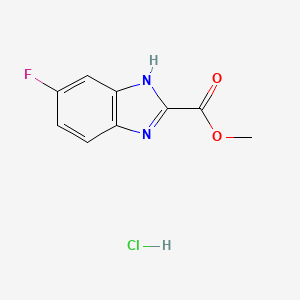
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2960979.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)
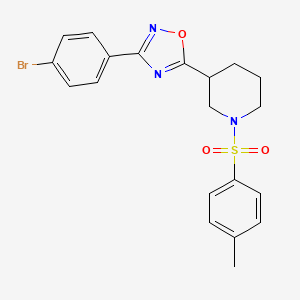
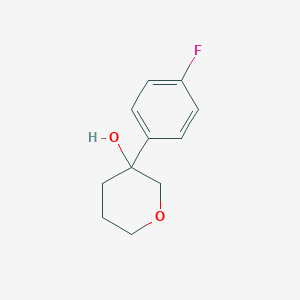
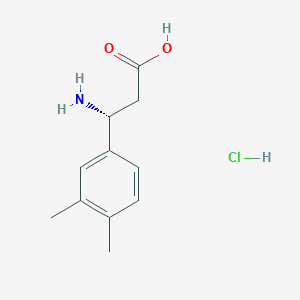
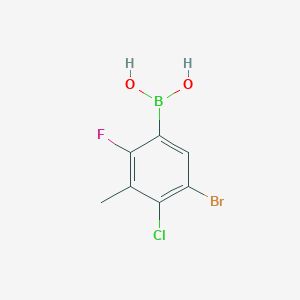
![N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960989.png)
